3-Amino-1-(difluoromethyl)cyclobutan-1-ol
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Overview
Description
CIS-3-AMINO-1-(DIFLUOROMETHYL)CYCLOBUTANOL: is a chemical compound with the molecular formula C₅H₉F₂NO It is characterized by the presence of an amino group, a difluoromethyl group, and a cyclobutanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CIS-3-AMINO-1-(DIFLUOROMETHYL)CYCLOBUTANOL typically involves the following steps:
Formation of the Cyclobutanol Ring: The cyclobutanol ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides under specific conditions.
Amination: The amino group is introduced through an amination reaction, often using ammonia or amines as the nitrogen source.
Industrial Production Methods
Industrial production of CIS-3-AMINO-1-(DIFLUOROMETHYL)CYCLOBUTANOL may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
CIS-3-AMINO-1-(DIFLUOROMETHYL)CYCLOBUTANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and difluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
CIS-3-AMINO-1-(DIFLUOROMETHYL)CYCLOBUTANOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CIS-3-AMINO-1-(DIFLUOROMETHYL)CYCLOBUTANOL involves its interaction with specific molecular targets. The amino and difluoromethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
CIS-3-AMINO-1-(FLUOROMETHYL)CYCLOBUTANOL: Similar structure but with a fluoromethyl group instead of a difluoromethyl group.
TRANS-3-AMINO-1-(DIFLUOROMETHYL)CYCLOBUTANOL: Similar structure but with a different stereochemistry.
CIS-3-AMINO-1-(TRIFLUOROMETHYL)CYCLOBUTANOL: Similar structure but with a trifluoromethyl group.
Uniqueness
CIS-3-AMINO-1-(DIFLUOROMETHYL)CYCLOBUTANOL is unique due to the presence of both an amino group and a difluoromethyl group on a cyclobutanol ring. This combination of functional groups and the specific stereochemistry confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1423034-51-8 |
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Molecular Formula |
C5H9F2NO |
Molecular Weight |
137.13 g/mol |
IUPAC Name |
3-amino-1-(difluoromethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C5H9F2NO/c6-4(7)5(9)1-3(8)2-5/h3-4,9H,1-2,8H2 |
InChI Key |
ZGQODFLUYKNYAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(F)F)O)N |
Origin of Product |
United States |
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